molecular formula C2H5N5 B3053321 5-Methylamino-1H-tetrazole CAS No. 53010-03-0

5-Methylamino-1H-tetrazole

Cat. No.: B3053321
CAS No.: 53010-03-0
M. Wt: 99.1 g/mol
InChI Key: LQICKCWPFRQEFI-UHFFFAOYSA-N
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Description

5-Methylamino-1H-tetrazole is a synthetic organic compound belonging to the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is notable for its high nitrogen content and stability, making it a valuable component in various chemical and industrial applications.

Mechanism of Action

Target of Action

5-Methylamino-1H-tetrazole, like other tetrazoles, is a synthetic organic heterocyclic compound . Tetrazoles, especially 5-substituted 1H-tetrazoles, have been used as bio-isosteric replacements for carboxylic acids in medicinal chemistry . They act as versatile pharmacophores due to the presence of multiple nitrogen atoms in their structure . .

Mode of Action

Tetrazoles in general are known to mimic the carboxylic acid functional group . This allows them to interact with biological targets in a similar manner to carboxylic acids, potentially influencing protein function and cellular processes .

Biochemical Pathways

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (sar)-driven medicinal chemistry analogue syntheses . This suggests that they may interact with a variety of biochemical pathways, depending on the specific targets they interact with.

Pharmacokinetics

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids . This suggests that they may have favorable pharmacokinetic properties, including resistance to metabolic degradation, which could potentially enhance their bioavailability.

Result of Action

Given that tetrazoles are often used as bio-isosteric replacements for carboxylic acids, it can be inferred that they may have similar effects to these compounds, depending on the specific targets they interact with .

Action Environment

Tetrazoles are known to be stable over a wide ph range and are also stable to various oxidizing and reducing agents . This suggests that they may be relatively resistant to environmental influences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylamino-1H-tetrazole typically involves the reaction of methylamine with cyanogen azide or other azide sources under controlled conditions. One common method includes the [3+2] cycloaddition reaction between methylamine and an azide compound, often facilitated by catalysts such as zinc salts or iodine . The reaction is usually carried out in solvents like water or acetonitrile, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of heterogeneous catalysts and microwave-assisted synthesis are common in industrial settings to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-Methylamino-1H-tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro-tetrazoles, amine-tetrazoles, and various substituted tetrazoles, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methylamino-1H-tetrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylamino group enhances its solubility and reactivity compared to other tetrazoles, making it a versatile compound in various applications .

Properties

IUPAC Name

N-methyl-2H-tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5N5/c1-3-2-4-6-7-5-2/h1H3,(H2,3,4,5,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQICKCWPFRQEFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NNN=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60902475
Record name NoName_1719
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60902475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53010-03-0
Record name 5-Methylamino-1H-tetrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053010030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methylaminotetrazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141912
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-methyl-1H-1,2,3,4-tetrazol-5-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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